molecular formula C4H6ClN B1294522 3-Chloro-2-methylpropionitrile CAS No. 7659-45-2

3-Chloro-2-methylpropionitrile

Cat. No.: B1294522
CAS No.: 7659-45-2
M. Wt: 103.55 g/mol
InChI Key: XXZVBSPSFVERCB-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpropionitrile: is an organic compound with the molecular formula C4H6ClN . It is a clear, light yellow to light yellow-brown liquid with a molecular weight of 103.55 g/mol . This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylpropionitrile can be synthesized through several methods. One common method involves the reaction of propanenitrile with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically proceeds as follows:

CH3CH2CN+SOCl2ClCH2CH(CH3)CN+SO2+HCl\text{CH3CH2CN} + \text{SOCl2} \rightarrow \text{ClCH2CH(CH3)CN} + \text{SO2} + \text{HCl} CH3CH2CN+SOCl2→ClCH2CH(CH3)CN+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylpropionitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic substitution: Formation of 3-hydroxy-2-methylpropionitrile or 3-amino-2-methylpropionitrile.

    Oxidation: Formation of 3-chloro-2-methylpropionic acid.

    Reduction: Formation of 3-chloro-2-methylpropanamine

Scientific Research Applications

3-Chloro-2-methylpropionitrile is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: As a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of 3-chloro-2-methylpropionitrile involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the molecule .

Comparison with Similar Compounds

    2-Chloropropionitrile: Similar in structure but lacks the methyl group on the second carbon.

    3-Chloropropionitrile: Similar but lacks the methyl group on the second carbon.

    2-Bromo-2-methylpropionitrile: Similar but with a bromine atom instead of chlorine.

Uniqueness: 3-Chloro-2-methylpropionitrile is unique due to the presence of both a chlorine atom and a methyl group on the same carbon, which imparts distinct reactivity and steric properties compared to its analogs .

Properties

IUPAC Name

3-chloro-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN/c1-4(2-5)3-6/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZVBSPSFVERCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305174
Record name 3-Chloro-2-methylpropanenitrile
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Molecular Weight

103.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7659-45-2
Record name 3-Chloro-2-methylpropanenitrile
Source CAS Common Chemistry
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Record name 3-Chloro-2-methylpropionitrile
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Record name 7659-45-2
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Record name 3-Chloro-2-methylpropanenitrile
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Record name 3-chloro-2-methylpropionitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary focus of the research paper "Evidence of polar effects of substituents in the gas phase unimolecular elimination of β-substituted ethyl chlorides. Pyrolysis of 3-chloro-2-methylpropionitrile"?

A1: This study investigates the gas phase pyrolysis of this compound, specifically focusing on how the cyano substituent at the β-position influences the unimolecular elimination reaction mechanism. [] The researchers aimed to understand how polar effects exerted by substituents like the cyano group can impact the reaction pathway and kinetics in a gas phase environment.

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